Avoid costly synthesis failures: unlike PEA, 2-(1-Aminoethyl)phenol (CAS 89985-53-5) is essential for forming rigid cyclic N,O-acetals required in asymmetric alkaloid synthesis. • Enables one-pot oxazolidine/azaspirocycle formation, eliminating protection steps • Provides bidentate (N,O) coordination for stable transition-metal catalysts • Directly supports high diastereoselectivity in piperidone and indolizidine frameworks. Supply chain: Consistent quality, global delivery.
2-(1-Aminoethyl)phenol (CAS 89985-53-5) is a highly versatile bifunctional synthon characterized by a primary amine situated on an ethyl-substituted benzylic carbon, paired with an ortho-phenolic hydroxyl group. In procurement and material selection, this compound is primarily sourced as a chiral auxiliary, a precursor for N,O-bidentate ligands, and a building block for complex alkaloid synthesis. Unlike simple benzylic amines, the presence of the ortho-hydroxyl group enables unique cyclization pathways, such as the formation of rigid cyclic N,O-acetals [1]. This structural duality makes it a critical raw material for pharmaceutical intermediate manufacturing and the development of stereoselective transition-metal catalysts, where precise spatial arrangement and multi-dentate coordination are mandatory.
Attempting to substitute 2-(1-aminoethyl)phenol with the widely available 1-phenylethylamine (PEA) fundamentally disrupts downstream synthetic utility. Because PEA lacks the ortho-phenolic hydroxyl group, it cannot form cyclic N,O-acetals when reacted with keto-acids, forcing chemists to rely on acyclic imines or amides that suffer from free rotation and poor facial selectivity during nucleophilic attack[1]. Furthermore, in catalyst design, PEA acts only as a monodentate nitrogen donor, whereas 2-(1-aminoethyl)phenol readily forms stable bidentate (N,O) or multi-dentate Schiff base complexes [2]. Substituting with non-ortho isomers (like 4-(1-aminoethyl)phenol) similarly fails, as the distance between the amine and hydroxyl groups prevents the intramolecular ring-closures required for one-pot oxazolidine or azaspirocycle formation, thereby adding costly protection and deprotection steps to the manufacturing process.
When utilized as a chiral auxiliary in the synthesis of piperidone-based alkaloids (such as adalinine), (R)-2-(1-aminoethyl)phenol enables the formation of rigid cyclic N,O-acetals. Upon Lewis acid-mediated allylation, this rigid intermediate directs nucleophilic attack with exceptional facial selectivity, yielding the desired diastereomer with >95% diastereomeric excess (de). In contrast, standard acyclic chiral auxiliaries derived from 1-phenylethylamine typically yield lower selectivity (often <60% de) under identical conditions due to conformational flexibility [1].
| Evidence Dimension | Diastereomeric Excess (de) in Allylation |
| Target Compound Data | (R)-2-(1-aminoethyl)phenol (cyclic N,O-acetal): >95% de |
| Comparator Or Baseline | 1-Phenylethylamine-derived acyclic auxiliary: <60% de |
| Quantified Difference | >35% absolute increase in diastereomeric excess |
| Conditions | Lewis acid-mediated allylation with allyltrimethylsilane |
High diastereoselectivity eliminates the need for expensive, yield-reducing chiral chromatography steps during pharmaceutical intermediate production.
The ortho-hydroxyl group of 2-(1-aminoethyl)phenol allows it to function as a robust N,O-bidentate ligand or as a precursor to tetradentate Salen-type Schiff bases. When complexed with transition metals (e.g., Ti, Co), the dual coordination (phenoxide oxygen and amine nitrogen) provides a highly stable chelate ring that resists dissociation. Catalysts derived from this bidentate framework exhibit significantly higher turnover numbers (TON >1000) in asymmetric reductions compared to monodentate analogs derived from 1-phenylethylamine, which are prone to rapid catalyst degradation and metal leaching [1].
| Evidence Dimension | Catalyst Turnover Number (TON) and Stability |
| Target Compound Data | 2-(1-aminoethyl)phenol-derived N,O-ligand: High stability, TON >1000 |
| Comparator Or Baseline | 1-Phenylethylamine-derived N-ligand: Prone to leaching, lower TON |
| Quantified Difference | Formation of a stable chelate ring preventing metal dissociation |
| Conditions | Asymmetric catalytic reduction or coupling reactions |
Procuring the ortho-hydroxy compound is essential for synthesizing reusable, high-turnover industrial catalysts that minimize heavy metal waste.
In process chemistry, 2-(1-aminoethyl)phenol offers a distinct manufacturability advantage due to its regiochemistry. Condensation with keto-carboxylic acids triggers an immediate, spontaneous intramolecular cyclization to form 2-azaspirocycles or oxazolidine derivatives in a single step with near-quantitative yields (>90%). If the meta- or para-substituted analogs (e.g., 4-(1-aminoethyl)phenol) are used, this intramolecular pathway is sterically impossible, forcing the process into a multi-step sequence involving hydroxyl protection, intermolecular coupling, and subsequent deprotection, which drastically reduces overall yield and increases solvent consumption [1].
| Evidence Dimension | Synthetic Steps to Cyclic N,O-Acetals |
| Target Compound Data | 2-(1-aminoethyl)phenol: 1 step (spontaneous cyclization, >90% yield) |
| Comparator Or Baseline | 4-(1-aminoethyl)phenol: 3+ steps (requires protection/deprotection) |
| Quantified Difference | Elimination of at least 2 synthetic steps and associated reagent costs |
| Conditions | Condensation with keto-carboxylic acids |
Reduces reactor time and reagent overhead, making it the most cost-effective precursor for targeted polycyclic nitrogen heterocycles.
Directly utilizing its ability to form rigid cyclic N,O-acetals, this compound is the optimal choice for the asymmetric synthesis of piperidone derivatives and complex alkaloids (e.g., adalinine, indolizidine frameworks) where high diastereoselectivity is required to avoid downstream chiral purification [1].
Ideal for manufacturing N,O-bidentate or Salen-type Schiff base ligands. The resulting metal complexes are used in industrial asymmetric reductions and coupling reactions where catalyst stability and high turnover numbers are critical[2].
Selected by process chemists to synthesize 2-azaspirocycles and morphan derivatives via one-pot intramolecular N,O-acetalization, significantly streamlining the production of immunosuppressant cores and related active pharmaceutical ingredients (APIs) by eliminating protection/deprotection steps [1].